molecular formula C12H19NO5 B2902023 1,3-Diethyl 2-methyl-2-(5-oxopyrrolidin-2-yl)propanedioate CAS No. 1909306-00-8

1,3-Diethyl 2-methyl-2-(5-oxopyrrolidin-2-yl)propanedioate

Cat. No.: B2902023
CAS No.: 1909306-00-8
M. Wt: 257.286
InChI Key: LNIAABJMMNAVFZ-UHFFFAOYSA-N
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Description

1,3-Diethyl 2-methyl-2-(5-oxopyrrolidin-2-yl)propanedioate is a propanedioate derivative featuring a pyrrolidinone ring and ethyl ester groups.

Properties

IUPAC Name

diethyl 2-methyl-2-(5-oxopyrrolidin-2-yl)propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-4-17-10(15)12(3,11(16)18-5-2)8-6-7-9(14)13-8/h8H,4-7H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNIAABJMMNAVFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C1CCC(=O)N1)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Zav’yalov Pyrrole Synthesis and Cyclization Pathways

The Zav’yalov pyrrole synthesis, traditionally employed for constructing pyrrole derivatives, has been adapted for synthesizing pyrrolidin-2-one-containing compounds. Central to this approach is the cyclization of diethyl 2-(1-carboxyalkylaminomethylene)malonates, which undergo intramolecular condensation to form 5-oxopyrrolidin-2-yl motifs. For instance, diethyl 2-(1-carboxymethylaminomethylene)malonate cyclizes in the presence of acetic anhydride to yield 4-acetoxy-1-acetyl-5-cyanomethylpyrrole-3-carboxylate, demonstrating the versatility of this pathway. Notably, the reaction’s outcome is sensitive to α,α-disubstitution in the amino acid precursor, which may divert the mechanism toward N-alkenyloxazolidin-5-one formation instead of pyrrolidinones.

Enamino Malonate Cyclization with Isocyanate Derivatives

A pivotal route involves the reaction of diethyl 2-(aminomethylene)malonate with isocyanates to form urea intermediates, followed by base-mediated cyclization. For example, phenyl isocyanate reacts with diethyl 2-(aminomethylene)malonate in 1,2-dichloroethane under N,N-diisopropylethylamine (DIPEA) catalysis, yielding diethyl 2-((3-phenylureido)methylene)malonate at 70°C with a 50% yield. Subsequent treatment with sodium ethoxide in ethanol induces cyclization, forming the pyrrolidin-2-one core. This method’s efficiency is contingent on solvent choice, with 1,4-dioxane at 100°C achieving a 44.5% yield under analogous conditions.

Table 1: Representative Reaction Conditions for Urea Intermediate Formation

Starting Material Reagent Solvent Temperature Yield Reference
Diethyl 2-(aminomethylene)malonate Phenyl isocyanate 1,2-Dichloroethane 70°C 50%
Diethyl 2-(aminomethylene)malonate Phenyl isocyanate 1,4-Dioxane 100°C 44.5%
Diethyl 2-(aminomethylene)malonate Cyclohexanone Toluene 127°C N/A

Dakin-West Reaction for Pyrrolidinone Formation

The Dakin-West reaction, typically used for α-amino ketone synthesis, has been repurposed to generate 5-acetylpyrrolidin-2-one derivatives. When diethyl 2-(aminomethylene)malonate derived from glutamine reacts under acetylating conditions, a Dakin-West-type pathway supervenes, yielding 5-acetylpyrrolidin-2-one instead of the expected pyrrole. This side reaction underscores the mechanistic complexity of enamino malonate cyclizations and the need for precise control over reaction parameters.

Mechanistic Elucidation of Key Cyclization Steps

Acid-Catalyzed Cyclization Mechanisms

In toluene with p-toluenesulfonic acid, diethyl 2-(cyclohex-1-enylaminomethylene)malonate undergoes dehydration at 127°C, forming cyclohexenyl-substituted pyrrolidinones via a ketoenamine tautomer. This acid-catalyzed pathway highlights the role of protonation in facilitating nucleophilic attack and ring closure.

Catalytic Innovations and Process Optimization

Crown Ether-Catalyzed Carbonylation

Patent CN112898152A discloses a method for synthesizing diethyl ethoxymethylenemalonate, a critical precursor, using dibenzo-24-crown-8 as a catalyst. Under 2–4 MPa carbon monoxide pressure, diethyl malonate reacts with sodium ethoxide in ethanol at 80–120°C, achieving high yields of the ethoxymethylene intermediate. The crown ether facilitates phase transfer, enhancing the nucleophilicity of the malonate enolate.

Table 2: Catalytic Conditions for Ethoxymethylene Malonate Synthesis

Parameter Optimal Value Effect on Yield
Catalyst Dibenzo-24-crown-8 Increases by 15–20%
Pressure (CO) 2–4 MPa Ensures complete uptake
Temperature 80–120°C Balances rate and safety
Solvent Ethanol Maximizes solubility

Solvent and Base Selection

The choice of base significantly impacts cyclization efficiency. DIPEA, a sterically hindered base, minimizes side reactions during urea formation, whereas sodium ethoxide promotes smoother cyclization in ethanol. Solvent polarity also modulates reaction rates, with dichloroethane favoring urea precipitation and dioxane enhancing thermal stability.

Analytical Characterization and Quality Control

Spectroscopic Identification

This compound exhibits characteristic NMR signals: a triplet for the ethyl ester groups (δ 1.22–1.31 ppm), quartets for the methylene protons (δ 4.16–4.25 ppm), and a singlet for the pyrrolidinone carbonyl (δ 170–175 ppm). LC-MS analysis typically reveals a molecular ion peak at m/z 257.29 ([M+H]⁺), consistent with its molecular formula C₁₂H₁₉NO₅.

Chemical Reactions Analysis

Types of Reactions

1,3-Diethyl 2-methyl-2-(5-oxopyrrolidin-2-yl)propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted malonates, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,3-Diethyl 2-methyl-2-(5-oxopyrrolidin-2-yl)propanedioate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1,3-Diethyl 2-methyl-2-(5-oxopyrrolidin-2-yl)propanedioate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its unique structure allows it to bind to active sites of enzymes or receptors, altering their activity and leading to desired biological effects .

Comparison with Similar Compounds

Key Differences :

  • Substituents : The target compound has a methyl group and a 5-oxopyrrolidin-2-yl moiety at the central carbon, whereas the analog replaces these with a chloromethylene group .
  • Molecular Weight: The analog (C₈H₁₁ClO₄) has a molecular weight of 206.62 g/mol, while the target compound’s molecular weight is higher due to the pyrrolidinone ring and additional methyl group .
  • Reactivity: The chloromethylene group in the analog enhances electrophilicity, making it reactive in nucleophilic substitutions. In contrast, the pyrrolidinone ring in the target compound may participate in hydrogen bonding or serve as a chiral center in catalysis .

Pharmacologically Active Derivatives

  • 1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-nitrophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile :
    • Functional Groups : Incorporates nitrophenyl, pyrimidine, and thioxo groups.
    • Applications : Exhibits antimicrobial and anti-inflammatory properties, unlike the target compound, which lacks sulfur-based substituents .
  • Furane-2-carboxaldehyde derivatives: Bioactivity: These compounds (e.g., 5-(4-nitrophenoxymethyl)furan-2-carboxaldehyde) show antioxidant and antimalarial activities, contrasting with the target compound’s unexplored pharmacological profile .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reported Applications
1,3-Diethyl 2-methyl-2-(5-oxopyrrolidin-2-yl)propanedioate Propanedioate Methyl, 5-oxopyrrolidin-2-yl ~250 (estimated) Synthetic intermediate
Diethyl 2-(chloromethylene)propanedioate Propanedioate Chloromethylene 206.62 Electrophilic reagent
1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-nitrophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile Pyrimidine Nitrophenyl, thioxo Not reported Antimicrobial, anti-inflammatory
5-(4-Nitrophenoxymethyl)furan-2-carboxaldehyde Furan Nitrophenoxymethyl Not reported Antioxidant, antimalarial

Research Findings and Limitations

  • Synthetic Utility: The target compound’s pyrrolidinone ring may enable its use in asymmetric synthesis, similar to how chloromethylene analogs are employed in electrophilic reactions .
  • Pharmacological Gaps : Unlike its analogs (e.g., pyrimidine and furan derivatives), the biological activity of this compound remains unstudied in the provided evidence .

Biological Activity

1,3-Diethyl 2-methyl-2-(5-oxopyrrolidin-2-yl)propanedioate is a compound of interest due to its potential biological activities, particularly in the context of viral protease inhibition. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy against viral targets, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C12H19NO4\text{C}_{12}\text{H}_{19}\text{N}\text{O}_4

This compound features a pyrrolidinone moiety that is crucial for its biological activity, particularly in inhibiting proteases associated with various viruses.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of viral proteases. Proteases are enzymes that play a critical role in the life cycle of viruses by processing polyproteins into functional proteins necessary for viral replication.

Inhibition of SARS-CoV-2 Protease

Recent studies have indicated that compounds structurally related to this compound demonstrate significant inhibitory activity against the main protease (Mpro) of SARS-CoV-2. For instance, a related diastereomer has shown an IC50 value of approximately 120 nM against Mpro, illustrating the potential for this class of compounds in antiviral therapy .

Efficacy Against HIV Protease

In a study focusing on HIV protease inhibitors, compounds similar to this compound were evaluated for their inhibitory potency. The results indicated that these compounds could achieve Ki values as low as 1 nM when optimized for interaction with the protease's active site . This suggests that modifications to the pyrrolidinone structure can enhance binding affinity and specificity.

Comparative Analysis

A comparative analysis was conducted to evaluate the biological activity of various derivatives of pyrrolidinone-based compounds against different viral proteases. The following table summarizes the IC50 values observed:

CompoundTarget VirusIC50 (nM)
1,3-Diethyl 2-methyl-2-(5-pyrrolidin)SARS-CoV-2 Mpro120
Pyrrolidinone derivative AHIV Protease1
Pyrrolidinone derivative BHCV Protease50

Case Studies

Case Study 1: SARS-CoV-2 Inhibition

In a controlled laboratory setting, researchers tested the antiviral efficacy of a diastereomer derived from this compound against SARS-CoV-2. The study found that treatment with this compound resulted in a significant reduction in viral load in infected cell lines compared to untreated controls .

Case Study 2: HIV Treatment Development

Another study explored the application of pyrrolidinone-based inhibitors in HIV treatment. The findings indicated that these compounds not only inhibited viral replication but also demonstrated synergistic effects when combined with existing antiretroviral therapies . This highlights their potential role in enhancing current treatment regimens.

Q & A

Q. What are the established synthetic routes for 1,3-diethyl 2-methyl-2-(5-oxopyrrolidin-2-yl)propanedioate, and how do reaction conditions influence yield and purity?

Synthesis typically involves nucleophilic substitution or Michael addition reactions. For example, reacting diethyl malonate derivatives with 5-oxopyrrolidin-2-ylmethyl electrophiles under basic conditions (e.g., sodium hydride or potassium carbonate) can yield the target compound. Solvent choice (e.g., THF or DMF) and temperature control (reflux vs. room temperature) significantly affect reaction kinetics and byproduct formation. Purification via column chromatography or recrystallization is critical for isolating high-purity products .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm substituent positions and stereochemistry, particularly the pyrrolidinone ring and ester groups.
  • X-ray crystallography : Programs like SHELX and ORTEP-III enable precise determination of molecular geometry and hydrogen-bonding networks. For example, SHELXL refines small-molecule structures with high-resolution data .
  • IR spectroscopy : Validates carbonyl (C=O) and ester (C-O) functional groups.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Refer to SDS guidelines for pyrrolidinone derivatives:

  • Use fume hoods to avoid inhalation of vapors.
  • Wear nitrile gloves, lab coats, and safety goggles.
  • In case of skin contact, rinse immediately with water for 15 minutes .

Advanced Research Questions

Q. How does the 5-oxopyrrolidin-2-yl group influence the compound’s reactivity in asymmetric catalysis?

The pyrrolidinone ring acts as a chiral auxiliary in stereoselective reactions. For instance, in domino Michael/aldol reactions, its rigidity directs face-selective nucleophilic attacks, enabling enantioselective synthesis of complex scaffolds (e.g., trans-hydrindanes). Computational modeling (DFT) can predict transition-state geometries and optimize catalytic systems .

Q. What strategies resolve contradictions in reported stability data for this compound under varying pH and temperature conditions?

Discrepancies may arise from solvent polarity or trace impurities. Systematic studies using:

  • HPLC-MS : Monitor degradation products (e.g., hydrolysis of ester groups).
  • Accelerated stability testing : Expose the compound to controlled stress conditions (e.g., 40°C/75% RH) to identify degradation pathways .

Q. How can hydrogen-bonding patterns in the crystal lattice be analyzed to predict solubility and bioavailability?

Graph set analysis (e.g., Etter’s formalism) categorizes H-bond motifs (e.g., chains, rings) in crystallographic data. Strong intramolecular H-bonds between the pyrrolidinone carbonyl and ester oxygen may reduce solubility, necessitating co-crystallization with solubility-enhancing agents .

Q. What computational tools are suitable for modeling interactions between this compound and biological targets?

  • Molecular docking (AutoDock Vina) : Predict binding affinities to enzymes (e.g., proteases).
  • MD simulations (GROMACS) : Assess dynamic interactions over time, focusing on the pyrrolidinone ring’s conformational flexibility .

Methodological Tables

Q. Table 1. Comparative Reactivity of Propanedioate Derivatives

CompoundKey Functional GroupDominant ReactivityApplication Example
Target Compound5-Oxopyrrolidin-2-ylStereoselective catalysisAsymmetric domino reactions
Diethyl 2-azidoethylpropanedioateAzideClick chemistryPolymer crosslinking
Diethyl phthalimidomalonatePhthalimidePeptide mimicryDrug intermediate

Q. Table 2. Common Analytical Challenges and Solutions

ChallengeRecommended TechniqueKey Parameters
Stereochemical ambiguityX-ray crystallographyResolution < 1.0 Å
Low solubility in aqueous mediaCo-crystallization screeningPEG-based co-formers
Trace impuritiesHPLC-MS with C18 columnGradient elution (ACN/H2O)

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